Aldophosphamide - 35144-64-0

Aldophosphamide

Catalog Number: EVT-259175
CAS Number: 35144-64-0
Molecular Formula: C7H15Cl2N2O3P
Molecular Weight: 277.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aldophosphamide is a crucial intermediary metabolite of several oxazaphosphorine anticancer prodrugs, including cyclophosphamide, ifosfamide, trofosfamide, and mafosfamide [, , , ]. Its significance lies in its role as a transport form for the ultimate cytotoxic metabolites of these prodrugs, primarily phosphoramide mustard [, , ]. Despite being less cytotoxic than its downstream product, phosphoramide mustard, aldophosphamide exhibits significant alkylating activity, playing a vital role in the antitumor activity of oxazaphosphorines [, , , ].

  • Oxidation of 4-hydroxycyclophosphamide: This method utilizes mild oxidation conditions, and while it produces aldophosphamide, the possibility of an equilibrium mixture with its tautomer, 4-hydroxycyclophosphamide, cannot be ruled out [].
  • Dimethyl sulfide reduction of cis-4-hydroperoxycyclophosphamide: This approach allows the generation of aldophosphamide in aqueous buffers for NMR studies, providing insights into its dynamic equilibrium with other metabolites like 4-hydroxycyclophosphamide and its hydrate [].
  • Sodium periodate cleavage of 3,4-dihydroxybutyl N,N-bis(2-chloroethyl)phosphorodiamidate: This method, also employed in NMR studies, enables the observation of aldophosphamide formation and its subsequent reactions, including hydration and cyclization to 4-hydroxycyclophosphamide [].
  • Enzymatic activation of cyclophosphamide: Incubating cyclophosphamide with rat hepatic microsomes yields aldophosphamide, which can be stabilized by trapping it as the semicarbazone derivative [].
Molecular Structure Analysis
  • Tautomerization: Aldophosphamide exists in equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide. This equilibrium is influenced by factors like pH, buffer composition, and temperature [, ].
  • Hydrolysis: Aldophosphamide rapidly reacts with water to form its hydrate, which contributes to its instability in aqueous solutions [].
  • β-Elimination: This irreversible reaction leads to the formation of phosphoramide mustard, the cytotoxic metabolite, and acrolein, a toxic byproduct. The rate of β-elimination is influenced by factors such as pH and the presence of catalysts like phosphate or serum albumin [, , ].
  • Oxidation: Aldophosphamide can be detoxified through oxidation by aldehyde dehydrogenases (ALDHs), converting it into the non-toxic carboxyphosphamide [, , , , , , ]. This detoxification pathway contributes to the selective toxicity of oxazaphosphorines.
  • Trapping reactions: Due to its aldehyde functionality, aldophosphamide can be trapped with reagents like semicarbazide and O-methylhydroxylamine, forming stable derivatives that aid in its detection and quantification [, , , ].
Mechanism of Action
  • Transport: Aldophosphamide, being more stable than phosphoramide mustard in circulation, acts as a transport form, delivering the cytotoxic agent to tumor cells [].
  • Selective Toxicity: Tumor cells often exhibit lower levels of ALDHs compared to normal cells [, ]. This difference in ALDH activity results in higher concentrations of aldophosphamide and, subsequently, phosphoramide mustard within tumor cells, contributing to the drug's selective toxicity.
  • DNA alkylation: Once inside the cell, aldophosphamide undergoes β-elimination to generate phosphoramide mustard. Phosphoramide mustard acts as a potent DNA alkylating agent, forming crosslinks between DNA strands. These crosslinks disrupt DNA replication and transcription, ultimately leading to cell death [, , ].
Physical and Chemical Properties Analysis
  • Tautomerism: Aldophosphamide exists in equilibrium with its cyclic form, 4-hydroxycyclophosphamide. This dynamic equilibrium significantly influences its reactivity and stability [].
  • Stability: It is unstable under physiological conditions, readily decomposing via β-elimination to generate phosphoramide mustard and acrolein [, ]. The rate of decomposition is influenced by various factors like pH, buffer composition, and presence of catalysts [, ].
Applications
  • Understanding oxazaphosphorine metabolism: Studying aldophosphamide's formation, degradation pathways, and interactions with enzymes like ALDHs is crucial for elucidating the pharmacokinetics and pharmacodynamics of oxazaphosphorines [, , , , ].
  • Investigating drug resistance mechanisms: The role of ALDHs in detoxifying aldophosphamide has been extensively studied to understand the mechanisms of acquired resistance to oxazaphosphorines in various cancers [, , , , , ].
  • Developing novel therapeutic strategies: Insights into aldophosphamide's mechanism of action have paved the way for designing novel therapeutic approaches, including:
    • Targeting ALDHs: Inhibiting ALDH activity in tumor cells can enhance the efficacy of oxazaphosphorines by preventing aldophosphamide detoxification [, , ].
    • Prodrugs based on aldophosphamide analogs: Synthesizing more stable aldophosphamide analogs that can be selectively activated within tumor cells is a promising approach to improve oxazaphosphorine therapy [, , , ].
Future Directions
  • Developing more stable and targeted prodrugs: Further exploration of aldophosphamide analogs with enhanced stability, improved tumor targeting, and reduced systemic toxicity holds immense therapeutic potential [, , , ].
  • Elucidating the role of ALDH isoforms: Understanding the specific contributions of different ALDH isoforms in aldophosphamide detoxification can lead to the development of more selective and effective ALDH inhibitors for combination therapy [, ].
  • Investigating combination therapies: Exploring synergistic combinations of oxazaphosphorines with ALDH inhibitors or other chemotherapeutic agents could enhance treatment efficacy and overcome drug resistance [, , ].
  • Developing personalized medicine approaches: Characterizing inter-individual variability in aldophosphamide metabolism and ALDH activity could enable tailored oxazaphosphorine therapy with optimized dosing regimens and reduced toxicity [].

Cyclophosphamide

Compound Description: Cyclophosphamide (CP) is a prodrug that requires metabolic activation to exert its cytotoxic effects. It is primarily used as an anticancer and immunosuppressive agent. [, , , ]

Relevance: Cyclophosphamide is the parent compound of aldophosphamide. Hepatic cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, catalyze the bioactivation of cyclophosphamide to 4-hydroxycyclophosphamide, which exists in equilibrium with its ring-opened tautomer, aldophosphamide. [, , , ]

4-Hydroxycyclophosphamide

Compound Description: 4-Hydroxycyclophosphamide is a major metabolite of cyclophosphamide formed via hepatic oxidation. [, , , , ]

Relevance: 4-Hydroxycyclophosphamide exists in equilibrium with aldophosphamide, meaning they can readily interconvert under physiological conditions. This equilibrium is crucial for the transport and activation of cyclophosphamide. While 4-hydroxycyclophosphamide is considered largely inactive, it can undergo spontaneous decomposition to acrolein and phosphoramide mustard, although at a much slower rate compared to aldophosphamide. [, , , , ]

Phosphoramide Mustard

Compound Description: Phosphoramide mustard is a potent alkylating agent and is considered one of the primary cytotoxic metabolites of cyclophosphamide. [, , , , , , ]

Relevance: Aldophosphamide undergoes spontaneous β-elimination to generate phosphoramide mustard and acrolein. Phosphoramide mustard is responsible for the cytotoxic effects of aldophosphamide by forming DNA crosslinks, ultimately leading to cell death. [, , , , , , ]

Acrolein

Compound Description: Acrolein is a highly reactive aldehyde formed as a byproduct during the activation of cyclophosphamide. It is associated with bladder toxicity, a significant side effect of cyclophosphamide treatment. [, , , ]

Relevance: Acrolein is generated alongside phosphoramide mustard when aldophosphamide undergoes β-elimination. While not directly involved in the antitumor activity, the formation of acrolein contributes to the toxicity profile of aldophosphamide and its parent compound, cyclophosphamide. [, , , ]

Carboxyphosphamide

Compound Description: Carboxyphosphamide is an inactive metabolite of cyclophosphamide formed by the oxidation of aldophosphamide. This detoxification pathway is catalyzed by aldehyde dehydrogenases (ALDHs). [, , , , , , , ]

Relevance: Aldehyde dehydrogenase-mediated oxidation of aldophosphamide to carboxyphosphamide represents a major detoxification pathway, limiting the availability of aldophosphamide for conversion to the active phosphoramide mustard. Tumor cells with elevated ALDH activity, particularly ALDH1A1, can exhibit resistance to cyclophosphamide and its analogs due to increased detoxification of aldophosphamide. [, , , , , , , ]

Aldophosphamide Semicarbazone

Compound Description: Aldophosphamide semicarbazone is a stable derivative of aldophosphamide formed by reacting the aldehyde group with semicarbazide. This derivatization is often used for analytical purposes to trap and characterize aldophosphamide. [, , , ]

Relevance: The formation of aldophosphamide semicarbazone serves as evidence for the presence and transient existence of aldophosphamide in biological systems. This derivative helped establish aldophosphamide as a key intermediate in the metabolic pathway of cyclophosphamide. [, , , ]

4-Ketocyclophosphamide

Compound Description: 4-Ketocyclophosphamide is a metabolite of cyclophosphamide formed through an alternative metabolic pathway. It is considered an inactive metabolite. [, ]

Relevance: While not directly involved in the activation pathway of aldophosphamide, 4-ketocyclophosphamide represents a detoxification route for cyclophosphamide, diverting it from the formation of active metabolites. [, ]

Ifosfamide

Compound Description: Ifosfamide is an oxazaphosphorine alkylating agent, structurally similar to cyclophosphamide. Like cyclophosphamide, it requires metabolic activation to exert its cytotoxic effects. [, , , ]

Relevance: Ifosfamide and cyclophosphamide share a similar activation pathway, involving the formation of analogous metabolites, including aldoifosfamide, the ifosfamide counterpart to aldophosphamide. Studying ifosfamide metabolism and its related compounds provides insights into the structure-activity relationships and potential mechanisms impacting the efficacy and toxicity of oxazaphosphorines, including aldophosphamide. [, , , ]

Aldoifosfamide

Compound Description: Aldoifosfamide is the activated aldehyde metabolite of ifosfamide, analogous to aldophosphamide in the cyclophosphamide pathway. It undergoes β-elimination to generate isophosphoramide mustard, the cytotoxic metabolite of ifosfamide. [, , , ]

Relevance: The structural and metabolic similarities between aldophosphamide and aldoifosfamide highlight the importance of the aldehyde functionality in the activation pathway of oxazaphosphorine anticancer agents. Comparing their activities and detoxification pathways provides valuable information for understanding the pharmacological profiles of these drugs. [, , , ]

I-Aldophosphamide-perhydrothiazine (IAP)

Compound Description: I-Aldophosphamide-perhydrothiazine (IAP) is a synthetic derivative of aldoifosfamide designed to overcome limitations associated with the parent compound. It spontaneously hydrolyzes to I-aldophosphamide and exhibits improved pharmacological properties compared to ifosfamide. [, ]

Relevance: The development and evaluation of IAP, a stable and directly active analog of aldoifosfamide, offer insights into potential strategies for improving the therapeutic index of oxazaphosphorine-based drugs. The structural modifications in IAP provide valuable information for designing novel aldophosphamide analogs with enhanced efficacy and reduced toxicity. [, ]

Mesyl-I-Aldophosphamide-perhydrothiazine (SUM-IAP)

Compound Description: Mesyl-I-aldophosphamide-perhydrothiazine (SUM-IAP) is a derivative of IAP where one of the chloroethyl groups is replaced with a mesylethyl group. This modification alters the DNA alkylation profile and significantly enhances the antitumor activity compared to IAP. [, ]

Relevance: SUM-IAP highlights the influence of structural modifications on the pharmacological activity of aldophosphamide analogs. The substantial increase in antitumor activity observed with SUM-IAP compared to IAP suggests that optimizing the alkylating moiety while retaining the aldophosphamide core structure can lead to more efficacious oxazaphosphorine-based anticancer agents. [, ]

Mafosfamide

Compound Description: Mafosfamide is a chemically stable analog of 4-hydroxycyclophosphamide, designed to overcome some limitations associated with cyclophosphamide. It is currently under investigation for the treatment of various cancers. [, , ]

Relevance: Like cyclophosphamide, mafosfamide is metabolized to aldophosphamide, making it susceptible to detoxification by aldehyde dehydrogenases. Studying the activity of mafosfamide in combination with ALDH inhibitors provides insights into strategies for enhancing the efficacy of oxazaphosphorines, including overcoming resistance mediated by ALDH upregulation. [, , ]

Glufosfamide

Compound Description: Glufosfamide is a novel oxazaphosphorine prodrug that is activated by glycosidases rather than cytochrome P450 enzymes. It releases isophosphoramide mustard upon activation and is being investigated for the treatment of various solid tumors. [, ]

Relevance: Glufosfamide represents an alternative approach to delivering isophosphoramide mustard, the active metabolite of ifosfamide and a close analog of phosphoramide mustard, the cytotoxic metabolite of aldophosphamide. By bypassing the need for CYP-mediated activation, glufosfamide aims to overcome limitations associated with traditional oxazaphosphorines, such as interindividual variability in CYP activity and drug interactions. [, ]

Aldophosphamide Perhydrothiazine (NSC 612567)

Compound Description: Aldophosphamide perhydrothiazine (NSC 612567) is a stable, water-soluble derivative of aldophosphamide designed to overcome the instability and short half-life of the parent compound. [, , ]

Relevance: NSC 612567 demonstrates the feasibility of developing stable aldophosphamide prodrugs that can be activated in vivo to release the cytotoxic metabolite. This compound highlights the potential of utilizing different chemical strategies to improve the pharmacological properties of aldophosphamide. [, , ]

Aldophosphamide Thiazolidine (NSC 613060)

Compound Description: Aldophosphamide thiazolidine (NSC 613060) is another stable derivative of aldophosphamide designed to improve its stability and delivery. Like NSC 612567, it bypasses the need for CYP-mediated activation. [, , ]

Relevance: NSC 613060, along with NSC 612567, represents a strategy for delivering aldophosphamide more effectively to tumor sites. These compounds aim to improve the therapeutic index of oxazaphosphorines by enhancing drug stability and potentially reducing off-target toxicity. [, , ]

4-Hydroperoxycyclophosphamide

Compound Description: 4-Hydroperoxycyclophosphamide is a synthetic, activated form of cyclophosphamide that does not require enzymatic conversion for activation. It is used as a model compound in research to study the downstream effects of cyclophosphamide activation, particularly the role of aldophosphamide. [, , , ]

Relevance: 4-Hydroperoxycyclophosphamide can be used to generate aldophosphamide under controlled conditions, bypassing the need for enzymatic conversion. This allows for direct investigation of aldophosphamide's properties and mechanisms of action without the complexities associated with in vivo metabolism of cyclophosphamide. [, , , ]

Diethylaldophosphamide

Compound Description: Diethylaldophosphamide is a synthetic analog of aldophosphamide where the two chloroethyl groups are replaced with ethyl groups. This modification eliminates the alkylating ability of the molecule. []

Relevance: Diethylaldophosphamide serves as a valuable tool to dissect the contribution of the alkylating moiety to the overall biological activity of aldophosphamide. Comparing its properties to those of aldophosphamide provides insights into the importance of both the aldehyde functionality and the alkylating groups in the cytotoxic effects of oxazaphosphorines. []

Diethylhomoaldophosphamide

Compound Description: Diethylhomoaldophosphamide is a synthetic analog of diethylaldophosphamide with an additional methylene group in the backbone structure, further distinguishing it from aldophosphamide. []

Relevance: Similar to diethylaldophosphamide, diethylhomoaldophosphamide serves as a negative control in studies investigating the structure-activity relationship of aldophosphamide and related compounds. By altering both the alkylating moiety and the backbone structure, this analog helps to elucidate the specific structural features essential for the biological activity of oxazaphosphorines. []

2-Hexenopyranoside of Aldophosphamide

Compound Description: The 2-hexenopyranoside of aldophosphamide is a synthetic prodrug designed for targeted delivery and pH-dependent activation. This compound releases aldophosphamide at acidic pH, potentially leading to selective activation within the tumor microenvironment. []

Relevance: This prodrug highlights a strategy for improving the therapeutic window of aldophosphamide by exploiting the acidic pH often observed in tumor tissues. The use of a pH-sensitive linker allows for controlled release of aldophosphamide, potentially reducing systemic toxicity while enhancing antitumor efficacy. []

Aldophosphamide Acetal Diacetate

Compound Description: Aldophosphamide acetal diacetate is a prodrug of aldophosphamide designed to release the active aldehyde upon enzymatic hydrolysis by carboxylesterases. []

Relevance: This prodrug utilizes a different enzymatic activation mechanism compared to cyclophosphamide, relying on carboxylesterases rather than cytochrome P450 enzymes. This approach aims to exploit the differential expression of carboxylesterases in tumor versus normal tissues to achieve selective activation and enhanced therapeutic index. []

Properties

CAS Number

35144-64-0

Product Name

Aldophosphamide

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

277.08 g/mol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13)

InChI Key

QMGUSPDJTPDFSF-UHFFFAOYSA-N

SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=O

Solubility

Soluble in DMSO

Synonyms

aldophosphamide
cyclophosphamide-mustard
Cyp-mustard

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.